molecular formula C7H10N2O2 B2735030 Methyl 2-cyano-3-(dimethylamino)acrylate CAS No. 113212-14-9; 1187-27-5; 209910-12-3

Methyl 2-cyano-3-(dimethylamino)acrylate

Cat. No.: B2735030
CAS No.: 113212-14-9; 1187-27-5; 209910-12-3
M. Wt: 154.169
InChI Key: HWBIEDPFULRCDP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-3-(dimethylamino)acrylate (CAS: 209910-12-3) is a versatile acrylate derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure features a cyano group at the 2-position and a dimethylamino group at the 3-position of the acrylate backbone. The compound exhibits a planar geometry with a slight twist (dihedral angle: 11.6°) between the dimethylamino group and the acrylate fragment, as revealed by single-crystal X-ray diffraction . This structural feature facilitates intermolecular interactions, such as bifurcated C–H⋯O and C–H⋯N hydrogen bonds, leading to dimeric and chain-like crystalline arrangements .

The compound is primarily used in organic synthesis and materials science, particularly as a precursor for fluorescent molecular rotors in viscosity sensing applications . Its commercial availability (95% purity) and well-documented synthesis routes make it a valuable intermediate in pharmaceutical and polymer research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBIEDPFULRCDP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 2-cyano-3-(dimethylamino)acrylate and related acrylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₇H₁₀N₂O₂ 154.17 –CN, –N(CH₃)₂ Twisted dimethylamino group (11.6° dihedral)
Ethyl 2-cyano-3-(dimethylamino)acrylate C₈H₁₂N₂O₂ 168.20 –CN, –N(CH₃)₂, ethyl ester Increased steric bulk due to ethyl group
Methyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate C₁₃H₁₄N₂O₂ 230.27 –CN, –N(CH₃)₂, 4-(dimethylamino)phenyl Extended conjugation for fluorescence
Ethyl 2-acetyl-3-(dimethylamino)acrylate C₉H₁₅NO₃ 185.22 –COCH₃, –N(CH₃)₂, ethyl ester Acetyl group enhances electron withdrawal

Key Observations :

  • Substituent Effects: The phenyl-substituted derivative (C₁₃H₁₄N₂O₂) exhibits extended π-conjugation, enhancing its fluorescence properties for viscosity sensing . In contrast, the acetyl-substituted variant (C₉H₁₅NO₃) shows increased electrophilicity, favoring nucleophilic addition reactions .
  • Ester Group Impact: Ethyl esters (e.g., C₈H₁₂N₂O₂) generally exhibit lower reactivity in Knoevenagel condensations compared to methyl esters due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-3-(dimethylamino)acrylate

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